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Compound of Interest

Compound Name: Bis(fluorodioctylstannyl)methane

CAS No.: 767355-17-9

Cat. No.: B3153881

Get Quote

The chemistry of organotin compounds is heavily defined by the Lewis acidity of the tin center,

which readily expands its coordination sphere from four to five, six, or even seven ligands.

Among these, geminal bis(triorganostannyl)methanes—where two tin atoms are separated by a

single methylene bridge—represent a unique class of bidentate Lewis acids. Due to the highly

constrained geometry of the Sn–CH₂–Sn backbone, these molecules exhibit exceptional

binding affinities and unique physical properties when interacting with highly electronegative

ligands like fluoride[1].

Unlike their chloride or bromide counterparts, which often form simple 1:2 adducts with

halogens, the interaction between bis(organostannyl)methanes and fluoride ions drives the

formation of complex, highly stable fluoride-bridged networks[2]. This guide explores the

structural, spectroscopic, and dynamic physical properties of these bridged systems, providing

researchers with the theoretical grounding and self-validating experimental protocols necessary

to isolate and characterize them.
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The physical architecture of organotin fluoride-bridged methanes is dictated by the interplay

between the steric bulk of the organo-substituents (e.g., phenyl, butyl, or methyl groups) and

the strong Sn–F electrostatic interaction.

Coordination Expansion and Hypervalency
In the absence of coordinating anions, bis(triorganostannyl)methanes exist as tetrahedral, 4-

coordinate species[3]. However, the introduction of fluoride ions triggers an immediate

expansion of the coordination sphere. Because the methylene bridge restricts the distance

between the two tin centers, a single fluoride ion can effectively bridge both tin atoms, forming

a strained but thermodynamically stable four-membered Sn–C–Sn–F metallacycle.

Depending on the degree of halogenation on the precursor, the tin centers can adopt different

geometries:

Trigonal Bipyramidal (5-Coordinate): Observed when bis(halodiphenylstannyl)methanes

react with single equivalents of fluoride. The bridging fluoride occupies the axial position of

both tin atoms[1].

Octahedral (6-Coordinate): When highly halogenated precursors like 1,1-

bis(trichlorostannyl)methane react with excess fluoride, the tin centers expand to a 6-

coordinate state, forming highly charged species such as

[2].

Dynamic Stereochemistry and Intramolecular Exchange
A defining physical property of these bridged systems is their dynamic stereochemistry in

solution. At ambient temperatures, the Sn–CH₂ bond undergoes rapid endocyclic rotation. This

rotation brings about an intramolecular exchange between the bridging fluorine atoms and any

terminal fluorine atoms present on the tin centers[1].
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Caption: Thermodynamic cycle of intramolecular exchange between bridging and terminal

fluorides.

This fluxional behavior significantly impacts the melting point, solubility, and crystallization

properties of the compounds. Bridged organotin fluorides often exhibit poor solubility in non-

polar organic solvents due to their polymeric or supramolecular assemblies, though water-

soluble variants have been engineered by incorporating hydrophilic ammonium-propyl

ligands[4].

Spectroscopic Signatures
To validate the physical state of organotin fluoride methanes, multinuclear Magnetic

Resonance Spectroscopy (NMR) is the gold standard. The causality here is direct: the electron

density donated by the fluoride ligand shields the tin nucleus, resulting in predictable upfield

shifts.
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¹¹⁹Sn and ¹⁹F NMR Dynamics
¹¹⁹Sn NMR: The transition from a 4-coordinate bis(triphenylstannyl)methane (typically

resonating around -77 ppm[3]) to a 5-coordinate fluoride-bridged adduct causes a massive

upfield shift, often pushing the resonance into the -200 to -300 ppm range.

¹⁹F NMR: The bridging fluoride exhibits characteristic scalar coupling to the tin isotopes (

and

). Because the fluoride is shared between two equivalent tin centers, the coupling constants
are typically halved compared to terminal Sn-F bonds. At elevated temperatures, these
discrete coupling signals broaden and coalesce due to the aforementioned endocyclic
rotation[1].

Table 1: Comparative Spectroscopic and Structural
Properties

Compound
Motif

Halide
Sn
Coordination

¹¹⁹Sn Shift
(ppm)

Bridging
Behavior

Bis(triphenylstan

nyl)methane
None 4 -77.9 N/A

Bis(chlorodiphen

ylstannyl)methan

e

Cl
4 (or 5 with

solvent)
-120 to -150 Weak / Transient

Bis(fluorodipheny

lstannyl)methane
F 5 -240 to -280

Strong

Intramolecular

F 6 < -400
Exhaustive

Bridging

Experimental Protocol: Synthesis and Validation of
Fluoride-Bridged Adducts
The following protocol details the synthesis of a fluoride-bridged organotin complex from a

bis(organostannyl)methane precursor.
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Design Rationale (Causality of Choices): Dichloromethane (

) is selected as the solvent because it is strictly non-coordinating. Using a coordinating solvent
like THF or DMSO would create competitive binding at the Lewis acidic tin centers, preventing
the formation of the delicate Sn-F-Sn bridge. Tetrabutylammonium fluoride (TBAF) is used as
the fluoride source due to its high solubility in organic solvents compared to alkali metal
fluorides.

Step-by-Step Methodology
Precursor Preparation: Dissolve 1.0 mmol of bis(chlorodiphenylstannyl)methane[1] in 15 mL

of anhydrous, degassed

under an inert argon atmosphere.

Fluoride Introduction: Cool the reaction flask to -78 °C using a dry ice/acetone bath. This

suppresses premature endocyclic rotation and kinetic side-reactions. Slowly add 1.0 mmol of

a 1.0 M solution of TBAF in THF dropwise over 10 minutes.

Thermal Equilibration: Remove the cooling bath and allow the solution to warm to room

temperature (298 K) while stirring for 2 hours. The formation of the bridged complex is

thermodynamically driven by the high bond dissociation energy of the Sn-F bond.

Self-Validating NMR Analysis (In-Situ):

Extract a 0.5 mL aliquot and transfer it to an NMR tube containing a sealed capillary of

fluorobenzene (internal standard, -113.1 ppm in ¹⁹F NMR).

Acquire a ¹¹⁹Sn NMR spectrum. Validation Gate: If the primary resonance has not shifted

from the precursor's baseline (~ -120 ppm) to the target range of -240 to -280 ppm, the

fluorination is incomplete. This mandates the addition of a further 0.1 mmol of TBAF.

Acquire a ¹⁹F NMR spectrum. The integration of the bridging fluoride signal should

correspond exactly to the molar ratio of the internal standard.

Isolation: Concentrate the validated solution under reduced pressure. Wash the resulting

solid with cold, dry hexane to remove tetrabutylammonium chloride byproducts, yielding the

purified fluoride-bridged complex.
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Caption: Self-validating experimental workflow for synthesizing fluoride-bridged organotin

methanes.

Conclusion
The physical properties of organotin fluoride-bridged methanes are a direct manifestation of the

constrained geometry of the methylene bridge and the extreme fluorophilicity of hypervalent tin.

By understanding the dynamic endocyclic rotation and the resulting spectroscopic shifts,

researchers can leverage these bidentate Lewis acids for advanced applications in anion

sensing, catalytic frameworks, and supramolecular assembly.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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